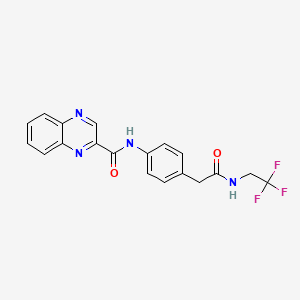

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide

Description

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide is a synthetic compound featuring a quinoxaline core substituted with a carboxamide group and a trifluoroethylamino-oxoethylphenyl side chain. This structure combines a nitrogen-rich heterocyclic system (quinoxaline) with a fluorinated alkylamine moiety, which is often associated with enhanced metabolic stability and bioavailability in medicinal chemistry . The quinoxaline scaffold is known for its role in modulating kinase activity and interacting with biological targets such as ATP-binding pockets .

Properties

IUPAC Name |

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O2/c20-19(21,22)11-24-17(27)9-12-5-7-13(8-6-12)25-18(28)16-10-23-14-3-1-2-4-15(14)26-16/h1-8,10H,9,11H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYPCYMDWPQYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethylamine.

Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Quinoxaline N-oxide derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted quinoxaline derivatives with various functional groups replacing the trifluoroethyl group.

Scientific Research Applications

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The quinoxaline core can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Compound A : 4-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxamide

- Key Differences: Replaces the trifluoroethylamino-oxoethylphenyl group with an ethyl group at position 4 of the quinoxaline ring. Substitutes the phenyl ring in the carboxamide side chain with a methoxy-methylphenyl group.

- The methoxy-methylphenyl group may enhance steric hindrance, affecting molecular docking.

Compound B : 4-[5-(3-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide

- Key Differences: Replaces the quinoxaline core with a naphthalene-carboxamide system. Incorporates a trifluoromethyl-substituted isoxazole ring.

- The isoxazole moiety introduces additional hydrogen-bonding capabilities.

Carboxamide Side Chain Modifications

Compound C : N-(4-(((2-Chloroquinolin-3-yl)methylene)amino)phenyl)-2-cyano-3-(2-oxo-1,2-dihydroquinolin-3-yl)acrylamide

- Key Differences: Replaces the quinoxaline-carboxamide with a quinoline-acrylamide hybrid. Introduces a cyano group and a chloroquinoline substituent.

- Implications: The acrylamide linker may increase conformational flexibility. The cyano group could enhance electrophilicity, influencing reactivity in biological systems.

Fluorinated Analogues

Compound D : Tasquinimod (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide)

- Key Differences: Uses a dihydroquinoline core instead of quinoxaline. Substitutes the trifluoroethyl group with a trifluoromethylphenyl group.

- Implications: The dihydroquinoline system may alter redox properties and metabolic pathways.

Pharmacological and Physicochemical Comparisons

*Estimated based on structural analogues.

Biological Activity

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in cancer progression and inflammation. The trifluoroethyl group enhances binding affinity to various receptors and enzymes, modulating their activity.

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit promising anticancer properties. For instance, the synthesized compounds in a study showed strong inhibitory effects against various cancer cell lines. The most potent compounds had IC values ranging from 0.81 μM to 4.54 μM against different cancer types, indicating their potential as anticancer agents .

| Compound | IC (μM) | Target |

|---|---|---|

| 11 | 0.81 | EGFR |

| 13 | 0.91 | COX-2 |

| 4a | 3.21 | EGFR |

| 5 | 4.54 | COX-2 |

Inhibition of COX-2

The compound also exhibits significant COX-2 inhibitory activity. This enzyme is crucial in the inflammatory process and is a target for anti-inflammatory drugs. The dual inhibition of both EGFR and COX-2 provides a synergistic approach to treating cancers that are also characterized by inflammation .

Case Studies

- Study on Quinoxaline Derivatives : A series of novel quinoxaline derivatives were synthesized and tested for their anticancer and COX-2 inhibitory activities. The findings indicated that compounds with modifications similar to this compound had enhanced biological activity compared to their predecessors .

- Fluorinated Quinoxalines : Research focusing on fluorinated quinoxaline derivatives highlighted their effectiveness against A431 human epidermoid carcinoma cells, demonstrating that modifications could lead to improved cytotoxicity and selectivity .

Q & A

Q. What are the recommended synthetic routes for N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Ugi four-component reactions for assembling the trifluoroethylaminoethylphenyl moiety, leveraging isocyanides, amines, and carboxylic acids .

- Quinoxaline core formation via condensation of o-phenylenediamine derivatives with diketones or α-keto acids under acidic conditions .

- Catalytic optimization : Use of polar aprotic solvents (e.g., DMF) and catalysts like Pd/C for hydrogenation steps, as seen in analogous quinoline syntheses .

Q. Key characterization methods :

Q. What analytical methods are critical for confirming purity and structural integrity?

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%).

- High-Resolution Mass Spectrometry (HRMS) for exact mass determination.

- Infrared (IR) spectroscopy to verify amide (C=O, ~1650 cm⁻¹) and quinoxaline (C=N, ~1600 cm⁻¹) bonds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Functional group modulation :

- Replace the trifluoroethyl group with fluorophenyl or methylsulfonyl groups to study hydrophobicity/electronic effects .

- Modify the quinoxaline carboxamide with bioisosteres (e.g., sulfonamides) to enhance target binding .

- Biological assays :

- Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituents with IC₅₀ values .

- Use molecular docking to predict interactions with kinases or apoptotic proteins (e.g., Bcl-2 family) .

Q. Example SAR Table :

| Analog Modification | Biological Activity Change | Reference |

|---|---|---|

| Trifluoroethyl → Methyl | Reduced cytotoxicity (IC₅₀ ↑ 2x) | |

| Quinoxaline → Quinoline | Enhanced kinase inhibition | |

| Amide → Ester | Loss of pro-apoptotic activity |

Q. How can contradictory data on biological activity across studies be resolved?

- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Orthogonal validation : Confirm results using complementary methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .

- Structural analysis : Resolve stereochemical uncertainties via X-ray crystallography or computational modeling .

Q. What experimental approaches are suitable for elucidating the mechanism of action?

- Target identification :

- Chemical proteomics : Use pull-down assays with biotinylated probes to isolate binding proteins .

- Kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify inhibited targets .

- Pathway analysis :

- RNA sequencing to map transcriptional changes in treated cells.

- Metabolomics (LC-MS) to track alterations in glycolysis or TCA cycle intermediates .

Q. How can in vivo efficacy and toxicity be evaluated methodically?

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance aqueous solubility .

- Prodrug design : Introduce phosphate esters or glycosides to improve absorption .

- Salt formation : Screen with counterions (e.g., HCl, sodium) to modify crystallinity .

Methodological Considerations for Data Interpretation

Q. How should researchers address low reproducibility in spectroscopic data?

Q. What statistical methods are appropriate for dose-response studies?

- Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.

- ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.